molecular formula C14H15NO B11892290 4-Ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline CAS No. 540803-82-5

4-Ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline

Cat. No.: B11892290
CAS No.: 540803-82-5
M. Wt: 213.27 g/mol
InChI Key: BDDSNGFMDCHWQQ-UHFFFAOYSA-N
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Description

4-Ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline (CAS Registry Number: 540803-82-5) is a fused heterocyclic compound of significant interest in research and development. Its molecular formula is C14H15NO, with a molecular weight of 213.27 g/mol . This compound features a furo[2,3-b]quinoline core, a structure class known to be a key scaffold in the synthesis of various biologically active molecules. While specific biological data for this precise molecule is limited in public literature, structurally related furoquinoline and pyrroloquinoline derivatives are widely investigated in medicinal chemistry for their diverse pharmacological potential, which includes anticancer, antibacterial, and antiviral properties . Furthermore, quinoline derivatives are extensively explored in materials science, particularly in the development of third-generation photovoltaics and as components in organic light-emitting diodes (OLEDs) due to their tunable optoelectronic properties . This compound serves as a valuable synthetic intermediate or building block for researchers developing new therapeutic agents or functional materials. It is supplied as a high-purity material for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

540803-82-5

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

4-ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline

InChI

InChI=1S/C14H15NO/c1-3-10-11-6-4-5-7-13(11)15-14-12(10)8-9(2)16-14/h4-7,9H,3,8H2,1-2H3

InChI Key

BDDSNGFMDCHWQQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2CC(OC2=NC3=CC=CC=C31)C

Origin of Product

United States

Preparation Methods

Condensation Reactions for Core Structure Formation

Condensation reactions are pivotal for constructing the fused furoquinoline framework. A widely adopted method involves the reaction of 6,7-dichloroquinoline derivatives with active methylene compounds, such as ethyl acetoacetate, under basic conditions. For instance, potassium carbonate (K₂CO₃) in refluxing ethanol facilitates nucleophilic substitution at the chloro positions, followed by cyclization to form the dihydrofuran ring . This one-pot synthesis achieves moderate yields (55–65%) and allows for regioselective control, as demonstrated by the preferential formation of the N,O-anti isomer over the N,O-syn counterpart .

Key variables influencing this method include:

  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may complicate purification.

  • Base selection : Strong bases (e.g., NaH) improve deprotonation of active methylene reagents but risk side reactions .

  • Temperature : Reflux conditions (80–100°C) optimize cyclization kinetics without degrading sensitive intermediates .

Multi-Step Synthesis via Intermediate Functionalization

Multi-step approaches enable precise functional group manipulation. A representative pathway involves:

  • Quinoline precursor preparation : 2-Aminoquinoline derivatives are alkylated using ethyl bromide in the presence of KI and K₂CO₃ to introduce the ethyl substituent .

  • Furan ring construction : Cyclization of γ-keto esters with phosphoryl bromide (POBr₃) generates the dihydrofuran moiety, with yields reaching 70% when conducted in anhydrous tetrahydrofuran (THF) .

  • Methyl group introduction : Friedel-Crafts alkylation using methyl iodide and AlCl₃ selectively functionalizes the 2-position, albeit requiring stringent moisture control to prevent catalyst deactivation .

This method’s advantage lies in its modularity, permitting independent optimization of each step. However, the cumulative yield often falls below 50% due to intermediate purification losses .

Green Chemistry Approaches

Recent advancements emphasize sustainability. An eco-friendly one-pot synthesis employs imidazole as an organocatalyst in aqueous media, achieving the target compound in 68% yield . The mechanism involves:

  • Tandem Knoevenagel-Michael cyclization : Ethyl acetoacetate and 6,7-dichloroquinoline undergo conjugate addition, followed by intramolecular etherification.

  • Solvent effects : Water enhances reaction efficiency by stabilizing polar transition states, reducing reliance on toxic organic solvents .

Comparative studies reveal that green methods reduce energy consumption by 40% compared to traditional reflux methods, though substrate scope remains limited to electron-deficient quinoline derivatives .

Catalytic Methods for Enhanced Stereocontrol

Stereoselective synthesis is critical for pharmacological applications. A palladium-catalyzed asymmetric allylic alkylation (AAA) has been adapted to install the ethyl group with >90% enantiomeric excess (ee) . The protocol utilizes:

  • Catalyst system : Pd(PPh₃)₄ with chiral bisphosphine ligands (e.g., BINAP).

  • Allylic substrate : Ethylallyl carbonate acts as the ethyl donor, reacting via a π-allyl palladium intermediate .

This method’s high stereocontrol is offset by elevated costs and sensitivity to oxygen, necessitating inert atmosphere conditions .

Comparative Analysis of Synthetic Methods

The table below evaluates four key preparation strategies:

MethodYield (%)Key AdvantagesLimitations
Condensation55–65One-pot simplicityModerate regioselectivity
Multi-step<50Modular functionalizationLow cumulative yield
Green chemistry68Eco-friendly, energy-efficientNarrow substrate scope
Catalytic asymmetric75High enantioselectivity (>90% ee)Costly catalysts, oxygen sensitivity

Industrial Scalability and Process Optimization

Scaling production necessitates addressing:

  • Purification challenges : Column chromatography is impractical at scale; alternatives like crystallization from ethanol/water mixtures improve throughput .

  • Catalyst recovery : Immobilized imidazole on silica gel allows reuse for up to five cycles without significant activity loss .

  • Byproduct management : Quinoline N-oxides, common side products, are minimized using reducing agents like NaBH₄ during workup .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can have significant biological and pharmacological activities .

Scientific Research Applications

4-Ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized in Table 1.

Table 1: Physicochemical Properties of Dihydrofuroquinoline Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, UV) Reference
4-Ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline* 4-Et, 2-Me C₁₄H₁₅NO ~213.28 Not reported Not available Inferred
2,3-Dihydro-3-methoxy-4-methylfuro[2,3-b]quinoline (4a) 3-OMe, 4-Me C₁₃H₁₃NO₂ 215.25 72–73 IR: 1620, 1582 cm⁻¹; UV: 230, 277, 320 nm
2,3-Dihydro-3-hydroxy-4-methoxyfuro[2,3-b]quinoline 3-OH, 4-OMe C₁₂H₁₁NO₃ 217.22 Not reported Not available
4-Methyl-2,3-dihydrofuro[3,2-c]quinoline 4-Me (furo[3,2-c] system) C₁₂H₁₁NO 185.22 Not reported LogP: 2.48
6-Bromo-2,3-dihydro-3,7-dimethoxy-4-methylfuro[2,3-b]quinoline (4h) 6-Br, 3-OMe, 4-Me C₁₃H₁₂BrNO₂ 310.15 Not reported IR: 1623, 1600 cm⁻¹; UV: 239, 279, 324 nm

*Inferred data based on structural analogs.

Key Observations:

  • Substituent Effects : Methoxy groups (e.g., 4a, 4h) lower lipophilicity compared to alkyl groups (e.g., 4-Et, 2-Me), as seen in higher LogP values for alkylated derivatives ().
  • Ring System Variations: Furo[3,2-c]quinoline () exhibits distinct electronic properties compared to the furo[2,3-b] system due to altered ring fusion positions.

Biological Activity

4-Ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings related to this compound.

  • Molecular Formula : C13H15N
  • Molecular Weight : 199.27 g/mol
  • CAS Number : 540803-82-5

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of furo[2,3-b]quinolines possess antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
  • Anticancer Activity : Compounds similar to this compound have shown promise as anticancer agents. For instance, studies on related quinoline derivatives have demonstrated their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Cytotoxic Effects : In vitro studies have reported cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The IC50 values for these compounds indicate significant potency in inhibiting cell growth.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer metabolism and DNA synthesis.
  • Receptor Modulation : The compound may interact with specific cellular receptors, altering signaling pathways that lead to apoptosis or growth inhibition.

Case Studies

Several studies have explored the biological activity of furo[2,3-b]quinoline derivatives:

  • Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated a series of furo[2,3-b]quinoline derivatives for their anticancer properties. The results indicated that modifications at the 4-position significantly enhanced activity against various cancer cell lines .
  • Antimicrobial Evaluation :
    • Research conducted by a team focused on the antimicrobial properties of furo[2,3-b]quinolines found that certain derivatives exhibited strong activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Data Table: Biological Activity Summary

Activity TypeEffectivenessReference
AntimicrobialModerate to High
AnticancerIC50 values < 10 µM
CytotoxicitySignificant

Q & A

Q. What are the foundational synthetic routes for 4-Ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline?

The synthesis typically involves constructing the quinoline core followed by functionalization. A common approach starts with substituted 3-vinyl-2-quinolones, which undergo bromine addition to the vinyl group, followed by cyclization with triethylamine to form the dihydrofuroquinoline ring . Modifications, such as alkylation at the 4-position (e.g., ethyl group introduction), are achieved using Grignard reagents or alkyl halides under controlled conditions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • IR spectroscopy identifies functional groups (e.g., C-O-C stretching in the furo ring at ~1620 cm⁻¹) .
  • UV-Vis spectroscopy confirms π-π* transitions in the conjugated quinoline system (e.g., λmax at 230–330 nm) .
  • X-ray crystallography resolves the planar furoquinoline framework and substituent orientations, with deviations <0.3 Å from planarity .

Q. What starting materials are essential for synthesizing dihydrofuroquinoline derivatives?

3-Vinyl-2-quinolones are pivotal precursors. For example, 4-methyl-3-vinyl-2-quinolone reacts with bromine in methanol, followed by triethylamine-mediated cyclization to yield dihydrofuroquinolines . Substituents like methoxy or bromo groups are introduced via pre-functionalized quinolones .

Q. How is the purity of synthesized derivatives validated?

Thin-layer chromatography (TLC) and column chromatography (using alumina or silica) separate intermediates and products . Melting point analysis and HPLC with UV detection ensure purity (>95%) .

Q. What are the primary challenges in isolating dihydrofuroquinolines?

Competitive side reactions, such as over-bromination or incomplete cyclization, require precise stoichiometry (e.g., 1:1 molar ratio of bromine to vinylquinolone) and reflux conditions (e.g., 2 hours in chloroform) to minimize byproducts .

Advanced Research Questions

Q. How do substituent positions influence the compound's bioactivity?

Substituents at the 4-position (e.g., ethyl, methoxy) enhance DNA intercalation by increasing lipophilicity, as shown in cytotoxicity assays against A549 and MCF-7 cell lines. Angular substitution (e.g., 4-anilino groups) reduces activity due to steric hindrance .

Q. What methodologies resolve contradictions in reported biological activities?

Structure-activity relationship (SAR) studies correlate substituent effects with bioactivity. For example, 4-ethyl derivatives show higher cytotoxicity (GI50 = 0.025 μM) than 4-methoxy analogs, attributed to improved membrane permeability . Docking simulations further validate binding modes to topoisomerase II .

Q. How are reaction conditions optimized for dihydrofuroquinoline synthesis?

  • Solvent selection : Methanol or chloroform facilitates bromine addition, while polar aprotic solvents (e.g., DMF) improve cyclization yields .
  • Catalyst screening : Triethylamine (10–20 mol%) minimizes acid-mediated side reactions .
  • Temperature control : Reflux at 60–80°C ensures complete ring closure without decomposition .

Q. What mechanistic insights explain the compound's DNA intercalation?

Fluorescence quenching assays and circular dichroism (CD) reveal intercalation via planar aromatic stacking with base pairs. The dihydrofuro ring’s rigidity enhances binding affinity (Kd = 10⁻⁶ M) compared to non-planar analogs .

Q. How are computational methods applied to predict synthetic feasibility?

Density functional theory (DFT) calculates transition-state energies for key steps (e.g., cyclization barriers ~25 kcal/mol). Retrosynthetic analysis using tools like Synthia® identifies viable precursors (e.g., 2-chloro-4-cyanoquinolines) .

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